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molecular formula C12H15ClO3 B1669205 Clofibrate CAS No. 637-07-0

Clofibrate

Cat. No. B1669205
M. Wt: 242.70 g/mol
InChI Key: KNHUKKLJHYUCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278134B2

Procedure details

Clofibric acid (1.073 g, 5 mmol) and ephedrine (0.826 g, 5 mmol) were molten in a hot mortar until a free-flowing clear liquid was obtained. The mixture solidified at room temperature and was grinded to obtain a yellow powder in quantitative yield. 1H-NMR (300 MHz, d6-DMSO) δ(ppm)=9.36 (br s, 2H), 7.30 (m, 5H), 7.19 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.75 Hz, 2H), 5.10 (s, 1H), 3.12 (m, 1H), 2.52 (s, 3H), 1.41 (s, 6H), 0.85 (d, J=6.58 Hz), 3H). 13C-NMR (75 MHz, d6-DMSO) δ(ppm)=176.8, 155.5, 141.8, 128.5, 128.0, 126.9, 125.8, 123.4, 119.2, 80.2, 69.8, 59.5, 30.7, 25.8, 9.6. mp 131° C., T5%onset 166° C.
Quantity
1.073 g
Type
reactant
Reaction Step One
Quantity
0.826 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([C:4]([OH:6])=[O:5])[CH3:3].[CH3:15][C@H:16](NC)[C@H](O)C1C=CC=CC=1>>[CH3:15][CH2:16][O:5][C:4]([C:2]([O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)([CH3:1])[CH3:3])=[O:6]

Inputs

Step One
Name
Quantity
1.073 g
Type
reactant
Smiles
CC(C)(C(=O)O)OC=1C=CC(=CC1)Cl
Step Two
Name
Quantity
0.826 g
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
solidified at room temperature
CUSTOM
Type
CUSTOM
Details
was grinded
CUSTOM
Type
CUSTOM
Details
to obtain a yellow powder in quantitative yield
CUSTOM
Type
CUSTOM
Details
mp 131° C., T5%onset 166° C.

Outcomes

Product
Name
Type
Smiles
CCOC(=O)C(C)(C)OC=1C=CC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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